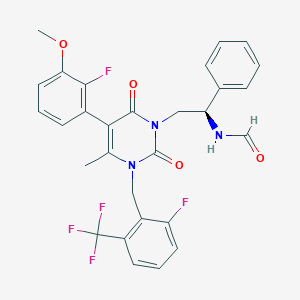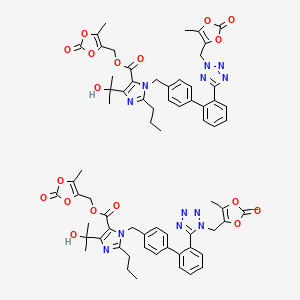
Olmesartan Bis-medoxomil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olmesartan Bis-medoxomil (1H-1-Medoxomil + 2H-2-Medoxomil Mixture) is a compound used primarily in the treatment of hypertension. It is a mixture of two isomers, 1H-1-Medoxomil and 2H-2-Medoxomil, which are derivatives of olmesartan medoxomil. This compound is an angiotensin II receptor blocker (ARB) that helps relax blood vessels, thereby lowering blood pressure and improving blood flow .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Olmesartan Bis-medoxomil involves multiple steps, starting from the basic structure of olmesartan. The key steps include the formation of the medoxomil ester, which is achieved through esterification reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Olmesartan Bis-medoxomil undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed to form olmesartan.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include olmesartan and its various derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Olmesartan Bis-medoxomil has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Extensively researched for its therapeutic effects in treating hypertension and related cardiovascular conditions.
Industry: Used in the formulation of pharmaceutical products for hypertension management.
Wirkmechanismus
Olmesartan Bis-medoxomil exerts its effects by blocking the angiotensin II receptors (AT1) in the body. Angiotensin II is a potent vasoconstrictor that increases blood pressure by narrowing blood vessels. By blocking these receptors, this compound prevents the binding of angiotensin II, leading to vasodilation and reduced blood pressure. This mechanism also reduces the secretion of aldosterone, which helps in lowering blood volume and pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Losartan: Another ARB used for hypertension.
Valsartan: Similar in function but differs in its chemical structure.
Irbesartan: Another ARB with a different pharmacokinetic profile.
Uniqueness
Olmesartan Bis-medoxomil is unique due to its dual isomeric form, which may offer distinct pharmacological advantages. Its high affinity for the AT1 receptor and its ability to provide sustained blood pressure control make it a valuable option in hypertension management .
Eigenschaften
Molekularformel |
C68H68N12O18 |
|---|---|
Molekulargewicht |
1341.3 g/mol |
IUPAC-Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-3-[[4-[2-[1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylate;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-3-[[4-[2-[2-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylate |
InChI |
InChI=1S/2C34H34N6O9/c1-6-9-27-35-29(34(4,5)44)28(31(41)45-18-26-20(3)47-33(43)49-26)39(27)16-21-12-14-22(15-13-21)23-10-7-8-11-24(23)30-36-37-38-40(30)17-25-19(2)46-32(42)48-25;1-6-9-27-35-29(34(4,5)44)28(31(41)45-18-26-20(3)47-33(43)49-26)39(27)16-21-12-14-22(15-13-21)23-10-7-8-11-24(23)30-36-38-40(37-30)17-25-19(2)46-32(42)48-25/h2*7-8,10-15,44H,6,9,16-18H2,1-5H3 |
InChI-Schlüssel |
YZGNNMMLVGOZEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)CC5=C(OC(=O)O5)C)C(=O)OCC6=C(OC(=O)O6)C)C(C)(C)O.CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4CC5=C(OC(=O)O5)C)C(=O)OCC6=C(OC(=O)O6)C)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide](/img/structure/B13840206.png)
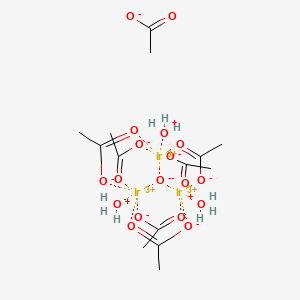

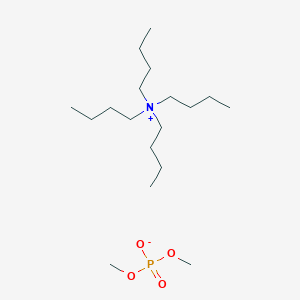
![Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13840232.png)
![6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13840238.png)

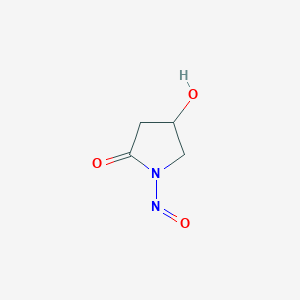
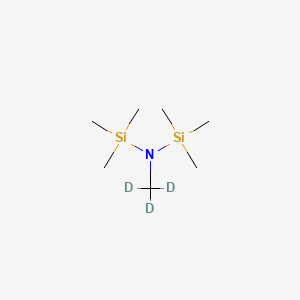
![1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea](/img/structure/B13840248.png)
![4-Amino-2'-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B13840254.png)
![[3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13840257.png)
![2-Bromo-N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-N-methyl-D-tryptophan Methyl Ester](/img/structure/B13840265.png)
